molecular formula C7H16O4SSi B14457270 Trimethylsilyl 1-oxobutane-2-sulfonate CAS No. 72458-50-5

Trimethylsilyl 1-oxobutane-2-sulfonate

Cat. No.: B14457270
CAS No.: 72458-50-5
M. Wt: 224.35 g/mol
InChI Key: KGBQUSCCTZYBSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trimethylsilyl 1-oxobutane-2-sulfonate is a chemical compound characterized by the presence of a trimethylsilyl group attached to a 1-oxobutane-2-sulfonate moiety. This compound is notable for its applications in organic synthesis and its role as a reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trimethylsilyl 1-oxobutane-2-sulfonate typically involves the reaction of 1-oxobutane-2-sulfonate with a trimethylsilylating agent such as trimethylsilyl chloride. The reaction is usually carried out in the presence of a base like pyridine or triethylamine to facilitate the formation of the desired product. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent hydrolysis and other side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Trimethylsilyl 1-oxobutane-2-sulfonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include strong acids and bases, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired outcomes .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, hydrolysis yields 1-oxobutane-2-sulfonate and trimethylsilanol, while oxidation can produce sulfonic acid derivatives .

Scientific Research Applications

Trimethylsilyl 1-oxobutane-2-sulfonate has a wide range of applications in scientific research, including:

    Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds.

    Biological Studies: The compound is employed in studies involving enzyme inhibition and protein modification.

    Medicinal Chemistry: It is used in the development of pharmaceuticals and drug delivery systems.

    Industrial Applications: The compound is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of trimethylsilyl 1-oxobutane-2-sulfonate involves the interaction of the trimethylsilyl group with various molecular targets. The trimethylsilyl group can act as a protecting group for hydroxyl and amino groups, preventing unwanted side reactions during chemical synthesis. The sulfonate moiety can participate in nucleophilic substitution reactions, facilitating the formation of new chemical bonds .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to trimethylsilyl 1-oxobutane-2-sulfonate include:

    Trimethylsilyl Chloride: Used as a trimethylsilylating agent in organic synthesis.

    Trimethylsilyl Trifluoromethanesulfonate: Another reagent used for introducing trimethylsilyl groups.

    Trimethylsilyl Methanesulfonate: Similar in structure and reactivity to this compound

Uniqueness

This compound is unique due to its specific combination of a trimethylsilyl group and a sulfonate moiety. This combination imparts distinct reactivity and stability, making it a valuable reagent in various chemical processes .

Properties

CAS No.

72458-50-5

Molecular Formula

C7H16O4SSi

Molecular Weight

224.35 g/mol

IUPAC Name

trimethylsilyl 1-oxobutane-2-sulfonate

InChI

InChI=1S/C7H16O4SSi/c1-5-7(6-8)12(9,10)11-13(2,3)4/h6-7H,5H2,1-4H3

InChI Key

KGBQUSCCTZYBSV-UHFFFAOYSA-N

Canonical SMILES

CCC(C=O)S(=O)(=O)O[Si](C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.